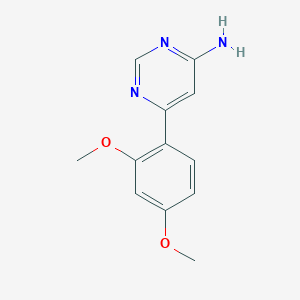
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine
説明
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Another method involves reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” and its derivatives has been studied using in silico docking experiments . These studies have helped to elucidate the molecular binding mode between the compound and Aurora kinase A .
科学的研究の応用
Inhibition of Aurora Kinase A
This compound has been used in the design and synthesis of derivatives for the inhibition of Aurora kinase A . Aurora kinase A (AURKA) is a protein that plays a crucial role in cell division. Inhibitors of AURKA have potential applications in cancer therapy . The derivative 12 of this compound selectively inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .
Anticancer Properties
Several 4,6-diarylpyrimidin-2-amine derivatives, which include “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine”, show anticancer properties . These compounds have been studied for their potential as anticancer chemotherapeutic agents .
Cell Cycle Arrest
The derivative 12 of this compound caused the accumulation of the G2/M phase of the cell cycle . This is significant because the G2/M phase of the cell cycle is a critical point where cells prepare for mitosis. Disruption of this phase can lead to cell death, making it a target for cancer therapies .
Induction of Apoptotic Cell Death
This compound triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . These are key players in the process of apoptosis, or programmed cell death. Inducing apoptosis in cancer cells is a common strategy in cancer therapy .
Antiviral Activity
Compounds containing five-membered heteroaryl amines, which include “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine”, showed relatively higher antiviral activity against Newcastle disease virus . This suggests potential applications in the development of antiviral therapeutics .
Therapeutic Interest
The pyridopyrimidine moiety, which includes “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine”, is present in relevant drugs and has been studied in the development of new therapies . For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, a potential activity against rheumatoid arthritis, both contain the pyridopyrimidine moiety .
作用機序
The compound selectively inhibits Aurora kinase A activity . This inhibition leads to a reduction in the phosphorylation of Aurora kinase A at Thr283 in HCT116 human colon cancer cells . The compound also causes the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
将来の方向性
The future directions for “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” could involve further studies to fully characterize its mode of action and potential applications in cancer treatment . Additionally, the development of new pyrimidines as anti-inflammatory agents is a possible research direction .
特性
IUPAC Name |
6-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWGNFHVAQZMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



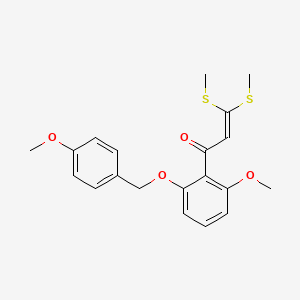
![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)



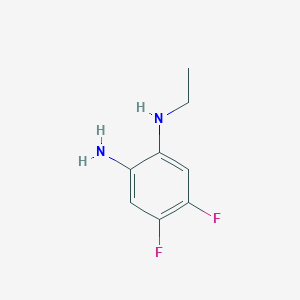
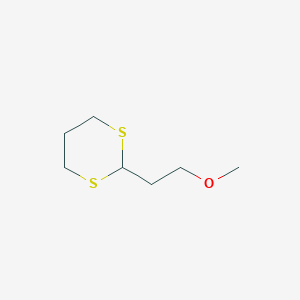


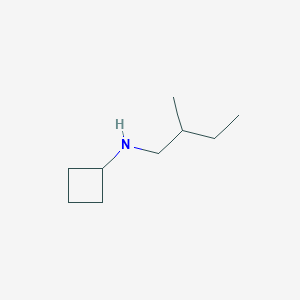
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
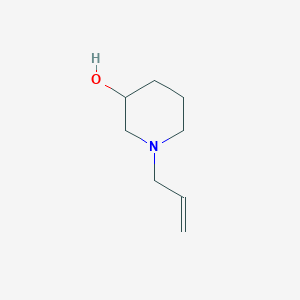
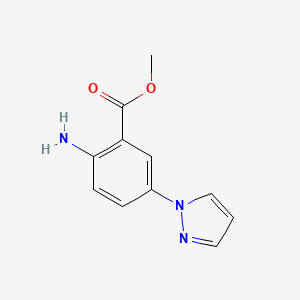
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)